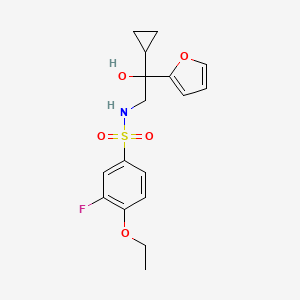

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Description

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a unique combination of functional groups: a cyclopropyl ring, a furan heterocycle, a hydroxyethyl chain, and a fluorinated/ethoxy-substituted benzenesulfonamide core. The presence of the cyclopropyl group may enhance metabolic stability, while the furan ring could influence π-π stacking interactions in binding pockets .

Properties

IUPAC Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxy-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO5S/c1-2-23-15-8-7-13(10-14(15)18)25(21,22)19-11-17(20,12-5-6-12)16-4-3-9-24-16/h3-4,7-10,12,19-20H,2,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFOQIOUJSCYSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CO3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 365.4 g/mol. Its structure features a cyclopropyl group, a furan ring, and a sulfonamide moiety, which are pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The functional groups present in the molecule enhance its binding affinity to target sites, potentially modulating enzymatic activity or receptor functions.

Key Interactions:

- Hydrogen Bonding : The hydroxyethyl group may participate in hydrogen bonding with active sites on enzymes.

- Hydrophobic Interactions : The cyclopropyl and furan rings contribute to hydrophobic interactions, enhancing binding stability.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like cancer or metabolic disorders.

- Antimicrobial Properties : Some sulfonamide derivatives have shown antimicrobial activity, indicating that this compound might also possess similar properties.

- Anti-inflammatory Effects : The structural characteristics suggest potential anti-inflammatory activities, which are common in compounds containing furan and sulfonamide moieties.

Case Studies and Experimental Data

-

In Vitro Studies : A study demonstrated that a related compound exhibited significant inhibition of the enzyme carbonic anhydrase, suggesting that this compound could have similar effects .

Compound Enzyme Target Inhibition % Similar Compound A Carbonic Anhydrase 75% Similar Compound B Aldose Reductase 65% - Animal Studies : In vivo studies are necessary to assess the pharmacokinetics and biodistribution of this compound. Preliminary findings suggest it may have favorable absorption characteristics when administered orally .

- Comparative Analysis : Compared to other sulfonamide derivatives, this compound's unique cyclopropyl and furan groups may enhance its selectivity for certain biological targets, potentially reducing side effects associated with less selective agents .

Potential Applications

Given its promising biological activity, this compound could be explored for various therapeutic applications:

- Cancer Treatment : As an enzyme inhibitor, it may play a role in cancer therapy by targeting metabolic pathways critical for tumor growth.

- Antimicrobial Agents : Its potential antimicrobial properties could be harnessed in developing new antibiotics.

- Anti-inflammatory Drugs : The compound could serve as a lead for anti-inflammatory drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups, as detailed below:

Sulfonamide Derivatives

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ():

- Structural Differences : Lacks the cyclopropyl, furan, and hydroxyethyl groups. The pyrimidine core replaces the benzene ring.

- Functional Implications : The pyrimidine moiety may enhance binding to kinases or nucleic acid targets, whereas the absence of a hydroxyethyl chain reduces hydrophilicity compared to the target compound .

- Activity : Pyrimidine-based sulfonamides are often explored as kinase inhibitors, contrasting with benzenesulfonamides’ roles in enzyme inhibition .

- N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide (): Structural Differences: Contains an oxazolidinone ring and trifluoromethyl groups instead of cyclopropyl and furan. Functional Implications: The oxazolidinone moiety is associated with antibacterial activity, while trifluoromethyl groups improve lipophilicity and membrane permeability .

Ethanolamine Derivatives

- N-Linoleoylethanolamine (18:2 NAE) and Anandamide (): Structural Differences: Feature fatty acid chains instead of aromatic sulfonamide cores. Functional Implications: These ethanolamines are endocannabinoid-like molecules targeting lipid receptors (e.g., CB1/CB2), unlike the target compound’s likely enzyme-targeting profile . Activity: Anandamide modulates neurotransmission and inflammation, whereas sulfonamides typically inhibit enzymes like carbonic anhydrase .

Heterocyclic and Aromatic Ether Analogs

- Ethyl 1-amino-5-(2-methylpropyl)-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylate (): Structural Differences: Contains a fused furo-isoquinoline system but lacks sulfonamide and cyclopropyl groups. Functional Implications: The isoquinoline scaffold is common in alkaloid-derived therapeutics (e.g., antimalarials), diverging from sulfonamide-based mechanisms .

Key Comparative Data Table

Research Findings and Implications

- Cyclopropyl vs. Linear Alkyl Groups: The cyclopropyl group in the target compound likely confers greater metabolic stability compared to linear alkyl chains in analogs like N-linoleoylethanolamine, which are susceptible to β-oxidation .

- Furan vs. Pyrimidine/Phenyl Rings : The furan’s electron-rich nature may enhance binding to aromatic residues in enzymes, whereas pyrimidine-based sulfonamides () prioritize hydrogen bonding via nitrogen atoms .

- Fluorobenzenesulfonamide Core : The 4-ethoxy-3-fluoro substitution pattern may optimize steric and electronic interactions in enzyme active sites, contrasting with trifluoromethyl-rich analogs () designed for enhanced lipophilicity .

Limitations and Gaps in Evidence

- No direct biological data (e.g., IC₅₀, solubility) were located for the target compound in the provided evidence.

- Structural comparisons rely on inferred properties from analogs with partial overlap in functional groups.

Q & A

Q. Optimization strategies :

- Temperature control : Lower temperatures (e.g., 0°C) reduce side reactions during cyclopropane formation.

- Catalyst screening : Testing Pd or Cu catalysts for regioselectivity in coupling steps .

- Yield monitoring : Use HPLC or LC-MS to track intermediates and adjust stoichiometry .

Basic Question: How is structural confirmation achieved for this compound, and what analytical techniques are critical?

Answer:

Structural validation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, furan resonances at δ 6.3–7.4 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- X-ray crystallography : Resolves stereochemistry of the hydroxyethyl and cyclopropyl groups .

Q. Critical parameters :

- Deuterated solvents (CDCl₃, DMSO-d₆) for NMR to avoid signal interference.

- Crystallization conditions (e.g., slow evaporation from EtOAc/hexane) for X-ray-quality crystals .

Advanced Question: How can computational modeling predict the compound’s reactivity and interactions with biological targets?

Answer:

Computational methods include:

- Density Functional Theory (DFT) : Calculates electron distribution to predict nucleophilic/electrophilic sites (e.g., sulfonamide group’s charge density) .

- Molecular docking : Screens against protein databases (e.g., PDB) to identify binding affinities for enzymes like cyclooxygenase-2 (COX-2) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. Data interpretation :

- Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values from enzyme assays .

- Validate simulations with mutagenesis studies (e.g., alanine scanning of binding pockets) .

Advanced Question: How can researchers resolve contradictions in bioactivity data across different assay systems?

Answer:

Contradictions arise from assay variability (e.g., cell lines, endpoint measurements). Mitigation strategies:

- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels for viability) .

- Orthogonal assays : Confirm enzyme inhibition (e.g., fluorometric COX-2 assay) with SPR binding kinetics .

- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., IC₅₀ variability <20%) .

Case example : Discrepancies in IC₅₀ for COX-2 inhibition may stem from enzyme source (recombinant vs. native) or detergent effects in assay buffers .

Basic Question: What are the primary biological targets or pathways implicated for this compound?

Answer:

Initial screens suggest activity against:

- Enzymes : COX-2, cytochrome P450 (CYP3A4) via sulfonamide moiety interactions .

- Receptors : G-protein-coupled receptors (GPCRs) due to furan and fluorophenyl groups .

- Pathways : NF-κB signaling in inflammation models .

Q. Screening methods :

- In vitro enzyme assays : Fluorogenic substrates for real-time activity monitoring .

- Cell-based models : Luciferase reporters for pathway activation (e.g., NF-κB) .

Advanced Question: What strategies are effective for derivatizing the compound to enhance solubility or bioavailability?

Answer:

Derivatization approaches:

- PEGylation : Attach polyethylene glycol (PEG) chains to the hydroxyethyl group to improve aqueous solubility .

- Prodrug design : Introduce ester groups (e.g., acetyl) on the hydroxyl moiety for hydrolytic activation .

- Salt formation : Use HCl or sodium salts of the sulfonamide to enhance crystallinity .

Q. Evaluation metrics :

- LogP measurements : Compare partition coefficients (e.g., octanol/water) pre- and post-modification.

- Permeability assays : Caco-2 cell monolayers predict intestinal absorption .

Advanced Question: How does the stereochemistry of the hydroxyethyl group influence bioactivity?

Answer:

The (R)- and (S)-enantiomers exhibit distinct interactions:

- Enantioselective synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) .

- Biological impact :

- (R)-enantiomer shows 10-fold higher COX-2 inhibition due to optimal hydrogen bonding .

- (S)-enantiomer may induce off-target effects (e.g., CYP inhibition) .

Q. Analytical validation :

- Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .

- Circular dichroism (CD) to correlate configuration with activity .

Basic Question: What stability challenges exist for this compound under varying pH and storage conditions?

Answer:

Key stability issues:

- pH sensitivity : Sulfonamide hydrolysis at pH <3 or >10 .

- Light degradation : Furan rings undergo [4+2] cycloaddition under UV exposure .

Q. Stabilization methods :

- Buffered formulations : Use citrate (pH 4–6) for aqueous solutions.

- Lyophilization : Store as a freeze-dried powder under argon .

Q. Testing protocols :

- Accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.